An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BF4])
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BF4])
Introduction: The Archetypal Ionic Liquid
1-Butyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as [BMIM][BF4], stands as one of the most extensively studied and utilized ionic liquids (ILs). Its popularity among researchers and industrial chemists stems from a unique combination of properties including low vapor pressure, high thermal stability, and a wide electrochemical window.[1] These characteristics make it a compelling "green" solvent and electrolyte alternative to conventional volatile organic compounds in a myriad of applications, from organic synthesis and catalysis to electrochemistry and separation processes.[1] This guide provides a comprehensive overview of the core physicochemical properties of [BMIM][BF4], offering both quantitative data and insights into the experimental methodologies for their determination, tailored for researchers, scientists, and professionals in drug development.
The structure of [BMIM][BF4] consists of an organic 1-butyl-3-methylimidazolium cation and an inorganic tetrafluoroborate anion.[2] This ionic constitution is fundamental to its behavior, dictating its properties as a solvent and a medium for chemical reactions.[2]
Molecular and General Properties
A foundational understanding of [BMIM][BF4] begins with its basic molecular and physical characteristics.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅BF₄N₂ | [2][3] |
| Molar Mass | 226.02 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow, viscous liquid | [6][7] |
| CAS Number | 174501-65-6 | [2][8] |
Thermal Properties: A High-Temperature Operator
The thermal stability of an ionic liquid is a critical parameter that defines its operational temperature range. [BMIM][BF4] exhibits notable thermal resilience, a key factor in its adoption for various chemical processes.
Melting and Glass Transition Temperatures
Unlike traditional solvents with sharp melting points, many ionic liquids, including [BMIM][BF4], tend to form glasses upon cooling.
The low melting point of [BMIM][BF4] classifies it as a room-temperature ionic liquid, broadening its applicability.
Thermal Decomposition
The thermal stability of [BMIM][BF4] is typically evaluated using thermogravimetric analysis (TGA). Non-isothermal TGA reveals an onset decomposition temperature of approximately 697 K (424 °C) and a peak decomposition temperature of 734 K (461 °C).[12][13] However, for practical, long-term applications, isothermal TGA studies suggest a maximum usable temperature of around 513 K (240 °C).[1][12][13] Beyond this temperature, significant decomposition can occur over time. The decomposition process involves the breakdown of the imidazolium ring and the anion.[11]
Density and Viscosity: Transport Properties
The transport properties of [BMIM][BF4], namely its density and viscosity, are crucial for applications involving mass transfer, such as in reaction engineering and separations. These properties are highly dependent on temperature and, to a lesser extent, pressure.
Density
The density of [BMIM][BF4] decreases linearly with increasing temperature. At 20 °C, its density is approximately 1.21 g/mL.[2][14]
| Temperature (°C) | Density (g/cm³) |
| 25 | 1.2014 |
| 40 | ~1.19 |
| 50 | ~1.18 |
| 75 | ~1.16 |
Data extrapolated from various sources including[4][15].
The relationship between temperature and density is a key consideration for process design and fluid dynamics modeling.
Viscosity
[BMIM][BF4] is a relatively viscous ionic liquid, a characteristic that can impact mixing and mass transport rates. Its viscosity decreases significantly with increasing temperature.
| Temperature (°C) | Viscosity (cP) |
| 25 | ~219 |
| 50 | ~75 |
| 75 | ~35 |
Data extrapolated from various sources including[4][10][16].
The high viscosity at room temperature is a result of the strong intermolecular forces, primarily electrostatic and hydrogen bonding, between the imidazolium cations and tetrafluoroborate anions.
Electrochemical Properties: A Wide Window of Opportunity
The electrochemical stability of [BMIM][BF4] is one of its most valuable attributes, making it a preferred electrolyte in batteries, supercapacitors, and various electrochemical sensors.[10][17]
Electrochemical Window
The electrochemical window (EW) is the potential range within which the electrolyte remains stable without being oxidized or reduced.[18] For [BMIM][BF4], the electrochemical window is typically in the range of 4.0 to 4.7 V, although this can be influenced by the choice of working electrode and the presence of impurities, particularly water.[10][18][19] A wide electrochemical window is advantageous as it allows for higher operating voltages in electrochemical devices.[18]
Ionic Conductivity
The ionic conductivity of [BMIM][BF4] is a measure of its ability to conduct an electric current. At room temperature, its conductivity is approximately 3 mS/cm.[10] As with viscosity, conductivity is highly temperature-dependent, increasing as the temperature rises and viscosity decreases, facilitating greater ion mobility.
Solubility Profile: A Tunable Solvent
The solubility characteristics of [BMIM][BF4] are a key aspect of its utility as a solvent. It is generally miscible with many polar organic solvents but immiscible with nonpolar solvents.
-
Miscible with: Acetone, acetonitrile, ethyl acetate, isopropyl alcohol, and methylene chloride.[2][14]
The immiscibility with water and certain organic solvents allows for its use in biphasic systems, simplifying product separation and catalyst recycling. The solubility parameter of [BMIM][BF4] has been determined to be 23.39 (J/cm³)^0.5 at 298 K.[20]
Synthesis and Purification: From Precursors to a Pure Product
The synthesis of high-purity [BMIM][BF4] is crucial for many of its applications, as impurities can significantly affect its physicochemical properties. A common synthetic route involves a two-step process.
Typical Synthesis Workflow
Caption: A typical two-step synthesis and purification workflow for [BMIM][BF4].
The first step is the quaternization of 1-methylimidazole with an alkyl halide, such as 1-bromobutane, to form the corresponding 1-butyl-3-methylimidazolium halide salt.[2] The subsequent step is an anion exchange reaction, where the halide is replaced by the tetrafluoroborate anion, often by reacting the intermediate with sodium tetrafluoroborate or tetrafluoroboric acid.[2][21] Purification typically involves washing to remove residual salts and drying under vacuum to eliminate water and volatile organic solvents.[21]
Experimental Protocols: A Closer Look at Characterization
The accurate determination of the physicochemical properties of [BMIM][BF4] relies on well-defined experimental protocols.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition temperature of [BMIM][BF4].
Methodology:
-
A small, precisely weighed sample of [BMIM][BF4] is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (non-isothermal) or held at a specific temperature (isothermal).
-
The mass of the sample is continuously monitored as a function of temperature or time.
-
The onset temperature of decomposition is identified as the point where significant mass loss begins.
Caption: Experimental workflow for determining thermal stability using TGA.
Safety and Handling
While often touted as "green" solvents due to their low volatility, ionic liquids like [BMIM][BF4] are not without hazards and should be handled with appropriate care. [BMIM][BF4] is classified as a skin and eye irritant and may cause respiratory irritation.[8][22] It is also considered harmful if swallowed.[3][23] Therefore, the use of personal protective equipment, including gloves and safety glasses, is essential when working with this compound. For detailed safety information, consulting the Safety Data Sheet (SDS) is mandatory.[3][6][8][23]
Conclusion
1-Butyl-3-methylimidazolium tetrafluoroborate is a cornerstone of ionic liquid research and application. Its well-characterized physicochemical properties, including high thermal stability, a wide electrochemical window, and tunable solubility, have cemented its role in a diverse range of scientific and industrial fields. A thorough understanding of these properties, as outlined in this guide, is paramount for the effective and safe utilization of this remarkable ionic liquid in pioneering new technologies and chemical processes.
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